molecular formula C9H8N2O3S B2465246 1-Phenylpyrazole-4-sulfonic acid CAS No. 18336-36-2

1-Phenylpyrazole-4-sulfonic acid

Cat. No.: B2465246
CAS No.: 18336-36-2
M. Wt: 224.23
InChI Key: BQVACEVGBYODQL-UHFFFAOYSA-N
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Description

1-Phenylpyrazole-4-sulfonic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The phenyl group attached to the pyrazole ring and the sulfonic acid group at the fourth position make this compound unique. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpyrazole-4-sulfonic acid can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with 1,3-diketones to form the pyrazole ring. The sulfonation of the pyrazole ring can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpyrazole-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The phenyl group can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of sulfonates.

    Reduction: Formation of phenyl-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-Phenylpyrazole-4-sulfonic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylpyrazole-3-sulfonic acid
  • 1-Phenylpyrazole-5-sulfonic acid
  • 1-Phenyl-3-methylpyrazole-4-sulfonic acid

Uniqueness

1-Phenylpyrazole-4-sulfonic acid is unique due to the specific position of the sulfonic acid group on the pyrazole ring This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds

Biological Activity

1-Phenylpyrazole-4-sulfonic acid is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its sulfonic acid group enhances its solubility in water, making it suitable for various biological applications. The compound's structure can be represented as follows:

C9H8N2O3S\text{C}_9\text{H}_8\text{N}_2\text{O}_3\text{S}

Target of Action
this compound primarily interacts with the GABA (gamma-aminobutyric acid) system and chloride ion channels in biological systems. This interaction is crucial for its insecticidal properties, as it disrupts normal neurotransmission in pests, leading to paralysis and death.

Biochemical Pathways
The compound can undergo various biochemical transformations, including oxidation and reduction reactions. For instance, the sulfonic acid group can be oxidized to form sulfonates, while the phenyl group may undergo reduction under specific conditions. These reactions can influence its biological activity and efficacy.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, demonstrate significant antimicrobial properties against various bacterial strains. For example, studies have shown that certain derivatives exhibit inhibitory effects against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study reported that pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential
Emerging research highlights the anticancer potential of pyrazole derivatives. Some studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation pathways .

Case Studies and Research Findings

StudyFindings
Rahimizadeh et al. (2018)Synthesized 5-amido-pyrazoles showing antimicrobial activity against methicillin-resistant S. aureus with MIC values of 25.1 µM .
Chovatia et al. (2017)Reported synthesis of 1-acetyl-pyrazoles tested against Mycobacterium tuberculosis, showing promising results at low concentrations .
Selvam et al. (2016)Developed novel 1,5-diaryl pyrazoles with significant anti-inflammatory activity, inhibiting TNF-α and IL-6 production .

Applications

This compound has several potential applications:

Insecticides
Due to its mechanism of action on the GABA system, it is explored as an insecticide for agricultural purposes.

Pharmaceutical Development
The compound is being studied for its potential in developing therapeutic agents for conditions such as hyperuricemia and gout due to its xanthine oxidase inhibitory activity .

Industrial Uses
It is also utilized in the production of dyes and pigments owing to its chemical stability and reactivity.

Properties

IUPAC Name

1-phenylpyrazole-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-15(13,14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVACEVGBYODQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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